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Executive Summary

Piperidine-MO-1 (Catalog No.[2][3][4][5][6] HY-19845A; CAS 871351-61-0) is a synthetic small
molecule belonging to the class of substituted 4-(phenylsulfonyl)piperidines. Originating from
the "dopaminergic stabilizer" research program (Patent WO 2005/121087 Al), it functions as a
modulator of dopamine neurotransmission.[1][2][7] Unlike traditional antagonists (which block
receptors completely) or agonists (which overstimulate), Piperidine-MO-1 is designed to
normalize dopamine signaling—enhancing activity in hypodopaminergic states while
dampening it in hyperdopaminergic states. This unique profile makes it a high-value scaffold for
treating neuropsychiatric disorders like Huntington’s disease, schizophrenia, and L-DOPA-
induced dyskinesia.

Chemical Identity & Structural Logic

The designation "Piperidine-MO-1" refers to a specific halogenated sulfonyl-piperidine
derivative. Based on the patent family and molecular formula (C14H21CIFNO2S), the structure
consists of a piperidine core substituted at the 4-position with a phenylsulfonyl group and N-
alkylated to optimize blood-brain barrier (BBB) penetration.
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Property Specification

Common Name Piperidine-MO-1

CAS Number 871351-61-0

Molecular Formula C14H21CIFNO2S

Molecular Weight 321.84 g/mol

Core Scaffold 4-(Phenylsulfonyl)piperidine

Key Substituents 3-Chloro-4-fluorophenyl (Aryl head);

Propyl/Ethyl (Tail); Sulfone (Linker)

Pharmacophore Dopaminergic Stabilizer (Dopidine)

Technical Note on Formula/Structure: The formula Ci4Hz1... implies a degree of unsaturation
(DoU) of 4. A standard N-propyl-4-(phenylsulfonyl)piperidine (C14Hzo...) has a DoU of 5
(Benzene=4 + Piperidine=1). The catalog formula likely refers to an open-chain precursor (e.g.,
N-ethyl-6-(3-chloro-4-fluorobenzenesulfonyl)hexan-2-amine) or a hydrated salt form. However,
the biologically active pharmacophore described in the patent is the cyclized piperidine, which is

the focus of this synthesis guide.

Synthesis Pathway

The synthesis of Piperidine-MO-1 follows a convergent "Linker-First" or "Core-First" strategy,
assembling the sulfone bridge before finalizing the piperidine nitrogen substitution. The protocol
below describes the Core-First Route, which offers higher yields and modularity.

Retrosynthetic Analysis

» Disconnection: The N-Alkyl bond is cleaved (reductive amination or alkylation).

¢ Disconnection: The Sulfone bridge is cleaved to a Sulfide (oxidation retro-step).
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e Disconnection: The Sulfide is formed via nucleophilic aromatic substitution (S_NAr) or
displacement of a piperidine leaving group by a thiophenol.

Step-by-Step Experimental Protocol
Phase 1: Construction of the Thioether Core

Objective: Link the halogenated phenyl ring to the piperidine scaffold.
e Reagents: 4-Bromo-N-Boc-piperidine, 3-Chloro-4-fluorobenzenethiol, K2COs, DMF.

e Preparation: Dissolve 3-Chloro-4-fluorobenzenethiol (1.0 eq) in anhydrous DMF under N2
atmosphere.

e Base Activation: Add K2COs (2.0 eq) and stir at room temperature for 30 mins to generate
the thiolate anion.

e Coupling: Add 4-Bromo-N-Boc-piperidine (1.1 eq) dropwise. Heat the mixture to 80°C for 12—
16 hours.

o Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over
Na2S0a4, and concentrate.

¢ Result:tert-butyl 4-(3-chloro-4-fluorophenylthio)piperidine-1-carboxylate.

Phase 2: Oxidation to Sulfone

Obijective: Convert the sulfide linker to a rigid sulfone (SO2) to lock the pharmacophore
conformation.

Reagents: m-Chloroperoxybenzoic acid (nCPBA) or Oxone®, DCM.

Dissolution: Dissolve the thioether intermediate in DCM at 0°C.

Oxidation: Slowly add mCPBA (2.2 eq) to ensure full oxidation from sulfide — sulfoxide —
sulfone. Stir at 0°C for 1 hour, then warm to RT for 4 hours.

Quench: Add saturated Na2S20s3 (to neutralize excess peroxide) and NaHCO:s.
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o Result:tert-butyl 4-(3-chloro-4-fluorophenylsulfonyl)piperidine-1-carboxylate.

Phase 3: Deprotection & N-Alkylation

Objective: Remove the Boc group and attach the alkyl tail (Propyl/Ethyl) to finalize the
molecule.

Reagents: TFA/DCM (Deprotection); Propanal, NaBH(OACc)s (Reductive Amination).

» Deprotection: Treat the sulfone intermediate with 20% TFA in DCM for 2 hours. Evaporate
volatiles to yield the piperidine free base (or TFA salt).

e Reductive Amination: Dissolve the free amine in DCE (Dichloroethane). Add Propanal (1.2
eq) and stir for 30 mins.

e Reduction: Add Sodium triacetoxyborohydride (NaBH(OACc)s, 1.5 eq) and stir overnight at RT.

 Purification: Quench with NaHCOs. Extract with DCM. Purify via silica gel chromatography
(MeOH/DCM gradient).

Final Product:Piperidine-MO-1.

Synthesis Logic Diagram (Graphviz)
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Caption: Convergent synthesis of Piperidine-MO-1 via thioether formation, oxidation, and

reductive amination.

Mechanism of Action: Dopaminergic Stabilization

Piperidine-MO-1 operates on the principle of state-dependent modulation. Unlike classical
neuroleptics (D2 antagonists), it possesses a low intrinsic activity but a fast dissociation rate (

) from the D2 receptor.

The Mechanistic Cycle
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» Synaptic Entry: The lipophilic N-alkyl group facilitates rapid BBB crossing.
e Receptor Binding: The compound binds to the orthosteric site of Dopamine D2/D3 receptors.
» State-Dependent Effect:

o High Dopamine State (Hyperdopaminergic): In the presence of excess endogenous
dopamine (e.g., schizophrenia, dyskinesia), Piperidine-MO-1 competes for the receptor.
Since its intrinsic efficacy is lower than dopamine, it acts as a functional antagonist,
reducing over-stimulation.

o Low Dopamine State (Hypodopaminergic): In regions of low dopamine (e.g., Parkinsonian
striatum), it binds and provides a baseline level of stimulation (partial agonism) or
enhances the availability of dopamine by modulating autoreceptors, acting as a functional
agonist.

 Signal Transduction: It modulates the cAMP-PKA pathway and

-arrestin recruitment, normalizing downstream signaling without inducing the catalepsy
associated with complete blockade.

Signaling Pathway Diagram (Graphviz)
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Caption: State-dependent modulation of D2 receptors by Piperidine-MO-1, stabilizing
downstream output.
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Experimental Validation & Quality Control

To ensure the synthesized compound is Piperidine-MO-1 and biologically active, the following
validation protocols are required.

Experiment Methodology Expected Outcome

Diagnostic peaks: Sulfone-
adjacent protons (

NMR Verification 1H-NMR (400 MHz, CDCIs) ] ]
3.0-3.2 ppm), Aromatic region (

7.2-7.8 ppm), N-Alkyl triplet.

Molecular ion
Mass Spectrometry LC-MS (ESI+)
(for Cl isotope pattern).

Administration (IP) should
increase striatal DOPAC levels
(indicating increased DA
) DOPAC Quantification (Rat .
Functional Assay Striatum) turnover) with an EDso
riatum

68

mol/kg.[2]

Displacement of radioligand at
Radioligand Binding Assay D2 receptors with

Receptor Binding (PH]-Raclopride)

in the nanomolar range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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